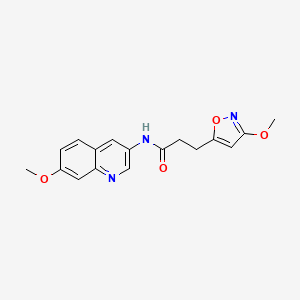![molecular formula C18H17ClN4O B11035236 5-(2-chlorophenyl)-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11035236.png)
5-(2-chlorophenyl)-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its fused ring system and substituents: this compound.
5-(2-chlorophenyl)-2-piperidinopyrido[2,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound with an intriguing structure. It combines a pyrido[2,3-d]pyrimidine core with a piperidine ring and a chlorophenyl substituent.
Preparation Methods
Reaction Conditions: Hydrolysis can be achieved using trifluoroacetic acid (TFA) or aqueous KOH. The subsequent cyclization step occurs optimally with formamidine acetate.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights into the compound’s preparation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO₄), while reduction could use hydrazine or hydrogen gas.
Major Products: The products formed depend on the reaction type. Oxidation might yield N-oxides, while reduction could lead to the corresponding amines.
Scientific Research Applications
Biology and Medicine: Investigate its effects on cellular processes, including cell cycle regulation and apoptosis.
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Its fused pyrido[2,3-d]pyrimidine-piperidine structure sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds include other pyrido[2,3-d]pyrimidines and piperidines.
Remember that research in this area is ongoing, and new findings may emerge
Properties
Molecular Formula |
C18H17ClN4O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN4O/c19-14-7-3-2-6-12(14)13-8-9-20-16-15(13)17(24)22-18(21-16)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-11H2,(H,20,21,22,24) |
InChI Key |
DADYPGHRDXEGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11035153.png)
![N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11035157.png)
![Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11035165.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine](/img/structure/B11035170.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11035178.png)
![5,5-dimethyl-N-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11035179.png)
![2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N-phenylacetamide](/img/structure/B11035182.png)
![2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-phenylacetamide](/img/structure/B11035187.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B11035196.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11035204.png)

![4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11035224.png)
![2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11035228.png)

